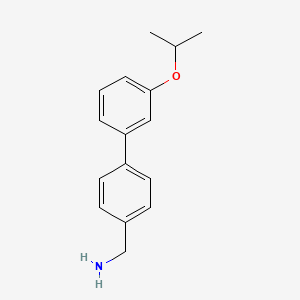

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen

1. Complement Protein C-3 Modification

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine has been studied in relation to the modification of complement protein C-3. Treatment with methylamine leads to a loss of hemolytic function in C-3 and the exposure of a reactive thiol group. This reaction is covalent and stoichiometric, indicating a specific interaction with the protein (Tack et al., 1980).

2. Denaturation-Dependent Fragmentation

Further studies show that C-3 can incorporate methylamine as a gamma-glutamylmethylamide derivative, and this incorporation prevents denaturation-dependent protein fragmentation in sodium dodecyl sulfate. This suggests a protective effect of methylamine against certain types of protein degradation (Howard, 1980).

3. Metabolism Studies in Amphetamines

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine has been implicated in studies on the metabolism of amphetamine derivatives. It helps in understanding the metabolic pathways and the role of enzymes like CYP2D6 in aromatic hydroxylation (Welter et al., 2014).

4. Complement Activation and Binding

Research also includes the study of how methylamine-modified C-3 exhibits functional properties of C3b, a fragment of C3, which plays a critical role in the complement system of immune defense. This includes the binding of Factor B and the formation of C3 convertase (Pangburn & Müller-Eberhard, 1980).

5. Role in Noradrenaline Reuptake Inhibition

In medicinal chemistry, derivatives of C-(3'-Isopropoxybiphenyl-4-yl)-methylamine have been identified as selective noradrenaline reuptake inhibitors. This is significant for conditions where noradrenaline levels need to be modulated (Fish et al., 2008).

6. Photopolymerization Studies

The compound has relevance in materials science, particularly in photopolymerization processes. Studies explore its role in the generation of radicals under UV irradiation, important for polymer chemistry (Guillaneuf et al., 2010).

7. Monoamine Oxidase B Substrate Properties

Research on 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines, which include C-(3'-Isopropoxybiphenyl-4-yl)-methylamine, provides insights into their monoamine oxidase B substrate properties. This has implications in neuroscience and pharmacology (Yu & Castagnoli, 1999).

8. Photodegradation Performance in Environmental Studies

The compound's derivatives have been utilized in studies of photodegradation of pollutants, indicating its potential application in environmental science (Yan et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(3-propan-2-yloxyphenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-10,12H,11,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBFEZHYNLQMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

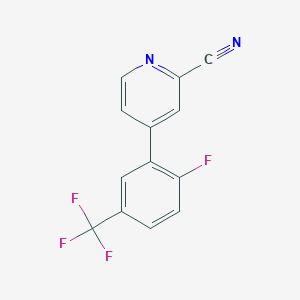

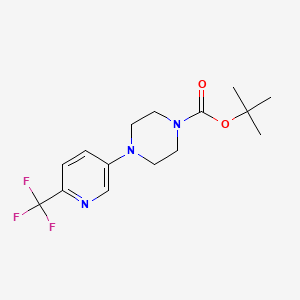

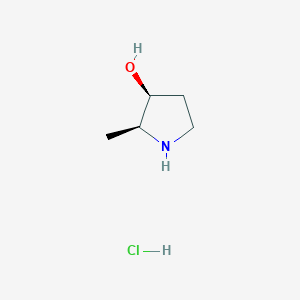

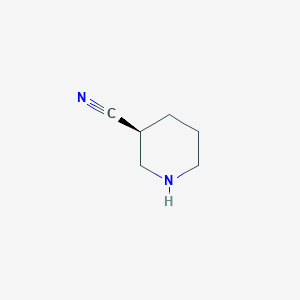

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)

![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)